molecular formula C21H23NO B123512 1-Hexyl-3-(1-naphthoyl)pyrrole CAS No. 162934-74-9

1-Hexyl-3-(1-naphthoyl)pyrrole

Cat. No. B123512
M. Wt: 305.4 g/mol
InChI Key: QTWPXDHMBKIWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-3-(1-naphthoyl)pyrrole, also known as JWH 031, is a synthetic cannabinoid with a relatively low binding affinity for the central CB 1 receptor (K i = 399 nM). Despite its low affinity for CB 1, this pyrrole-based cannabinoid is efficacious in reducing spontaneous activity .


Physical And Chemical Properties Analysis

1-Hexyl-3-(1-naphthoyl)pyrrole is described as a brown oil . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density couldn’t be found in the search results.

Scientific Research Applications

Synthesis and Molecular Design

1-Hexyl-3-(1-naphthoyl)pyrrole has been studied for its synthesis and molecular structure. Lainton et al. (1995) described the design and synthesis of 1-alkyl-3-(1-naphthoyl)pyrroles, utilizing molecular modeling to aid their development. These compounds have been classified as cannabinoids based on pharmacological evaluation (Lainton, Huffman, Martin, & Compton, 1995).

Optical Resolution and Catalysis

Furusho et al. (1996) synthesized novel axially dissymmetric pyrroles and demonstrated their effectiveness as catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes (Furusho, Tsunoda, & Aida, 1996).

Sensory Applications

Wang et al. (2017) developed a 1,8-naphthalimide hydrazone derivative bearing a pyrrole unit, which functions as a highly selective ratiometric fluorescent Cu2+ probe, useful for monitoring intracellular Cu2+ (Wang, Mao, Wu, Mao, Zhao, Xu, Fan, & Xu, 2017).

Electron-Transport Materials

Getmanenko et al. (2014) explored pyrrole[3,2-d:4,5-d′]bisthiazole-bridged bis(naphthalene diimides) as materials for electron transport. They demonstrated the use of these materials in organic field-effect transistors, highlighting their potential in electronics (Getmanenko, Singh, Sandhu, Wang, Timofeeva, Kippelen, & Marder, 2014).

Conducting Polymers

Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, showing their utility in forming conducting polymers with low oxidation potentials, valuable in electrical applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Explosives Detection

Chen et al. (2011) reported on the synthesis of pyrrole derivatives for use in explosives detection, indicating the broad applicability of these compounds in safety and security contexts (Chen, Jin, Wang, & Lu, 2011).

properties

IUPAC Name

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWPXDHMBKIWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433914
Record name (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-(1-naphthoyl)pyrrole

CAS RN

162934-74-9
Record name (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162934-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexyl-3-(1-naphthoyl)pyrrole
Reactant of Route 2
Reactant of Route 2
1-Hexyl-3-(1-naphthoyl)pyrrole
Reactant of Route 3
Reactant of Route 3
1-Hexyl-3-(1-naphthoyl)pyrrole
Reactant of Route 4
Reactant of Route 4
1-Hexyl-3-(1-naphthoyl)pyrrole
Reactant of Route 5
Reactant of Route 5
1-Hexyl-3-(1-naphthoyl)pyrrole
Reactant of Route 6
Reactant of Route 6
1-Hexyl-3-(1-naphthoyl)pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.